molecular formula C11H18NO3P B8338616 Dipropan-2-yl pyridin-4-ylphosphonate CAS No. 58815-96-6

Dipropan-2-yl pyridin-4-ylphosphonate

Cat. No.: B8338616
CAS No.: 58815-96-6
M. Wt: 243.24 g/mol
InChI Key: FKMZXWZCEXHILQ-UHFFFAOYSA-N
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Description

Dipropan-2-yl pyridin-4-ylphosphonate is an organophosphorus compound characterized by a pyridine ring substituted at the 4-position with a phosphonate ester group, where the ester moieties are isopropyl (propan-2-yl) groups. This compound belongs to a class of phosphonates widely studied for their applications in coordination chemistry, catalysis, and medicinal chemistry due to their electronic and steric properties. The phosphonate group (–PO(OR)₂) confers stability against hydrolysis compared to phosphate esters, making it valuable in synthetic and industrial contexts .

For example, diethyl pyridin-4-ylphosphonate is prepared using iodopyridine, triethyl phosphite, sodium hydride, and dimethylformamide (DMF) under catalytic conditions, followed by purification via flash column chromatography . The compound is typically isolated as a pale-yellow oil and characterized using nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ³¹P NMR .

Properties

CAS No.

58815-96-6

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

4-di(propan-2-yloxy)phosphorylpyridine

InChI

InChI=1S/C11H18NO3P/c1-9(2)14-16(13,15-10(3)4)11-5-7-12-8-6-11/h5-10H,1-4H3

InChI Key

FKMZXWZCEXHILQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C1=CC=NC=C1)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • The pyridine ring substitution position distinguishes this compound from dipropan-2-yl pyridin-4-ylphosphonate. The 2-position substitution in diethyl pyridin-2-ylphosphonate alters electronic properties, as the phosphonate group is ortho to the nitrogen atom, increasing steric hindrance and reducing resonance stabilization compared to the para-substituted analog.

Dimethyl Isopropylphosphonate

Structural Differences :

  • This compound (C₅H₁₃O₃P) lacks the pyridine ring entirely, featuring an isopropyl group directly bonded to the phosphorus atom. The absence of aromaticity reduces conjugation effects, resulting in a more electron-rich phosphonate center compared to pyridin-4-yl derivatives .

Physical Properties :

  • Dimethyl isopropylphosphonate is a colorless liquid (boiling point: ~90°C at reduced pressure), contrasting with the oily consistency of pyridinyl phosphonates. Its simpler structure enhances volatility but limits thermal stability.

Data Table: Comparative Analysis of Phosphonate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Data (³¹P NMR, ppm)
This compound C₁₁H₁₈NO₃P 243.24 Pale-yellow oil Not reported in evidence
Diethyl pyridin-4-ylphosphonate C₉H₁₄NO₃P 215.18 Pale-yellow oil δ 18.2–19.5 (³¹P NMR)
Diethyl pyridin-2-ylphosphonate C₉H₁₄NO₃P 215.18 Pale-yellow oil δ 20.1–21.3 (³¹P NMR)
Dimethyl isopropylphosphonate C₅H₁₃O₃P 152.13 Colorless liquid δ 25.5–26.8 (³¹P NMR)

Research Findings and Key Insights

  • Substitution Position Effects : The 4-position pyridinyl phosphonates exhibit higher resonance stabilization and lower ³¹P NMR chemical shifts compared to 2-position analogs, indicating reduced deshielding of the phosphorus atom .
  • Ester Group Influence: Larger ester groups (e.g., isopropyl vs.
  • Synthetic Versatility : Sodium hydride in DMF is a common base for deprotonation in phosphonate syntheses, though alternative catalysts (e.g., transition metals) are absent in the reviewed methodologies .

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